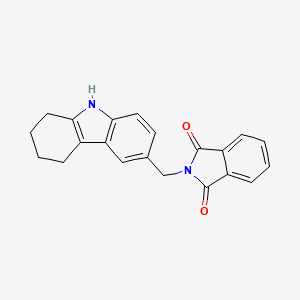
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is a fine chemical that can be used as a scaffold for the synthesis of various other compounds . It has been shown to be a useful intermediate in the synthesis of pharmaceuticals and research chemicals .
Molecular Structure Analysis
The molecular formula of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is C13H16N2 . The InChI code is 1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is 200.28 .Applications De Recherche Scientifique
Synthesis and Characterization
The study of organic compounds related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione often involves their synthesis and structural characterization. Research in this area focuses on developing novel organic compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of related compounds, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide and N-(Imidazol-1-ylmethyl)phthalimide, showcases the methods used to create derivatives with specific structural features, highlighting the versatility of these compounds in various scientific applications (Wang, Jian, & Liu, 2008).
Photophysical Properties
The photophysical properties of similar compounds are of significant interest, particularly for their potential use in optoelectronic devices and sensors. A study on the synthesis and photophysical properties of a novel phthalimide derivative explores these aspects in depth, providing insights into the solvatochromic behavior and dipole moments of such compounds. This research could pave the way for the development of advanced materials for electronic and photonic applications (Akshaya et al., 2016).
Molecular Interactions and Chemical Reactivity
Understanding the molecular interactions and chemical reactivity of compounds structurally related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is crucial for their application in synthetic chemistry and drug design. Studies involving the characterization of these compounds through NMR spectroscopy and their reactions with various dienophiles offer valuable information on their chemical behavior and potential as intermediates in the synthesis of more complex molecules (Dioukhane et al., 2021).
Applications in Organic Electronics
The design and synthesis of molecules based on isoindole-1,3-dione structures for use in organic electronics represent another important area of research. These compounds, with varied donor components, have been studied for their suitability in organic field-effect transistor (OFET) devices, highlighting their potential in the development of high-performance electronic materials (Patil et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-15-6-1-2-7-16(15)21(25)23(20)12-13-9-10-19-17(11-13)14-5-3-4-8-18(14)22-19/h1-2,6-7,9-11,22H,3-5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFCGKPOYZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

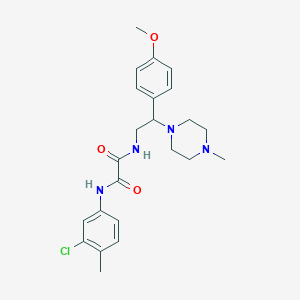
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
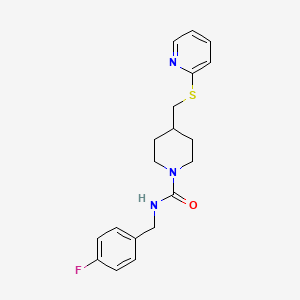
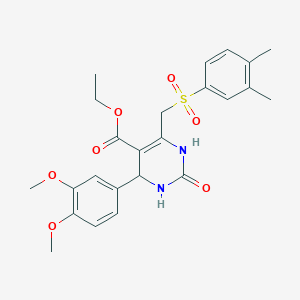
![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)
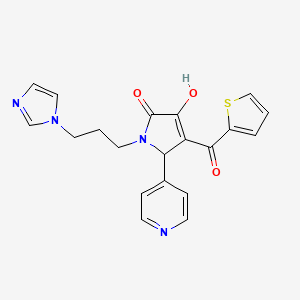

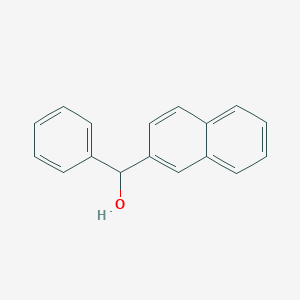

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)